molecular formula C10H15N3 B1485850 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1864714-58-8

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1485850
CAS No.: 1864714-58-8
M. Wt: 177.25 g/mol
InChI Key: PIQCOKSJQSNZAS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a substituted pyrimidine derivative characterized by specific structural modifications that distinguish it within the broader family of diazine compounds. The compound bears the Chemical Abstracts Service registry number 1864714-58-8, establishing its unique identity within chemical databases and literature. The molecular formula C₁₀H₁₅N₃ indicates the presence of ten carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms, with a corresponding molecular weight of 177.25 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name specifically indicating the positions and nature of substituents on the pyrimidine ring system. The ethyl group occupies the 4-position, while the pyrrolidin-1-yl moiety is attached at the 6-position of the pyrimidine core. The pyrrolidine ring system itself represents a five-membered saturated nitrogen heterocycle that imparts distinct conformational and electronic characteristics to the overall molecular structure.

Property Value
Chemical Abstracts Service Number 1864714-58-8
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Simplified Molecular Input Line Entry System Code CCC1=NC=NC(N2CCCC2)=C1

The structural architecture of this compound demonstrates the versatility of pyrimidine as a scaffold for chemical modification. The pyrimidine ring system provides two nitrogen atoms at positions 1 and 3, creating a diazine framework that can accommodate various substituents while maintaining aromatic stability. The specific positioning of the ethyl and pyrrolidine groups creates asymmetry within the molecule, potentially influencing its interaction with biological targets and its pharmacokinetic properties.

The compound's nomenclature reflects the systematic approach to naming heterocyclic compounds that has evolved since the late nineteenth century. The term "pyrimidine" itself originated in 1884 when Pinner coined it from a combination of the words pyridine and amidine, recognizing the structural similarities between these chemical entities. This historical naming convention continues to influence modern nomenclature practices for pyrimidine derivatives.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of pyrimidine chemistry, which has evolved significantly since the initial discovery and characterization of the parent pyrimidine ring system. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern approaches to pyrimidine synthesis.

The historical trajectory of pyrimidine chemistry demonstrates a progression from fundamental structural studies to increasingly sophisticated applications in medicinal chemistry and drug discovery. Early investigations focused on understanding the basic chemical properties and reactivity patterns of the pyrimidine ring system. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Throughout the twentieth century, pyrimidine chemistry expanded dramatically as researchers recognized the prevalence and importance of pyrimidine-containing compounds in biological systems. The discovery that cytosine, thymine, and uracil represent pyrimidine derivatives found in nucleic acids revolutionized understanding of the fundamental role these heterocycles play in genetic material. This recognition catalyzed extensive research into synthetic pyrimidine derivatives and their potential therapeutic applications.

The specific development of pyrrolidine-substituted pyrimidines represents a more recent advancement in heterocyclic chemistry, emerging from efforts to explore the chemical space around biologically active pyrimidine scaffolds. Research into compounds such as 2,6-di(pyrrolidin-1-yl)pyrimidine scaffolds has revealed their potential as selective inhibitors of inflammatory caspases, demonstrating the therapeutic relevance of pyrrolidine-pyrimidine combinations. These findings have contributed to increased interest in systematically exploring various substitution patterns on the pyrimidine ring system.

The biosynthetic pathways responsible for pyrimidine formation in living organisms have also informed synthetic approaches to pyrimidine derivatives. The de novo pyrimidine biosynthetic pathway, which involves six enzymatic steps beginning with bicarbonate and ammonia to form uridine-5'-monophosphate, has provided insights into the fundamental chemistry underlying pyrimidine formation. Understanding these natural processes has influenced the development of synthetic methodologies for creating modified pyrimidine structures.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from the established importance of pyrimidine derivatives as pharmacologically active compounds and the specific structural features that distinguish this particular derivative. Pyrimidine-containing compounds have demonstrated tremendous potential as therapeutic agents, with numerous examples achieving clinical success across diverse therapeutic areas including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive applications.

The structural characteristics of this compound contribute to its potential medicinal significance through several key features. The pyrimidine core provides a privileged scaffold that can readily interact with biological targets due to its similarity to naturally occurring nucleotide bases. This inherent biocompatibility allows pyrimidine derivatives to interact effectively with enzymes, genetic materials, and other cellular components. The specific substitution pattern in this compound, featuring both an ethyl group and a pyrrolidine ring, creates unique opportunities for molecular recognition and binding interactions.

Recent research has highlighted the particular importance of pyrrolidine-substituted pyrimidines in drug discovery efforts. Studies of 2,6-di(pyrrolidin-1-yl)pyrimidine scaffolds have revealed their potential as pan-selective inhibitors of inflammatory caspases, including caspase-1, caspase-4, and caspase-5. These findings demonstrate that pyrrolidine substitution can confer specific biological activities and selectivity profiles that make such compounds attractive for therapeutic development.

Therapeutic Area Representative Pyrimidine-Based Drugs Mechanism of Action
Oncology Multiple approved agents Nucleotide metabolism inhibition
Virology Nucleoside analogs Viral replication interference
Inflammation Experimental compounds Caspase inhibition
Cardiovascular Antihypertensive agents Various target modulation

The medicinal chemistry significance of this compound is further enhanced by the continuing evolution of the landscape of Food and Drug Administration approved drugs incorporating pyrimidine scaffolds. This landscape continues to expand in both number and diversity, reflecting the ongoing success of pyrimidine-based drug discovery efforts. The tremendous surge in discovery of new targets across many diseases, particularly those involving emerging resistance to clinically used drugs, has created additional opportunities for pyrimidine scaffolds to contribute to therapeutic solutions.

The compound's potential significance is also supported by the broader understanding of pyrimidine metabolism and its role in cellular processes. Piromidic acid, a pyridopyrimidine substituted with a pyrrolidin-1-yl group, serves as an example of how pyrrolidine-substituted pyrimidine derivatives can achieve clinical relevance as antibacterial agents with activity against gram-negative bacteria. This precedent demonstrates the therapeutic potential inherent in compounds combining pyrimidine and pyrrolidine structural elements.

The chemical space exploration around pyrimidine scaffolds continues to reveal novel opportunities for drug discovery, with particular emphasis on expanding the diversity of substitution patterns and understanding their impact on biological activity. The systematic investigation of compounds such as this compound contributes to this broader effort to identify novel drugs capable of addressing emerging therapeutic challenges and resistant disease targets.

Properties

IUPAC Name

4-ethyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-9-7-10(12-8-11-9)13-5-3-4-6-13/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQCOKSJQSNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1. These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the insulin-like growth factor 1 receptor. These interactions can influence various cellular processes and contribute to the compound’s biochemical properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit phosphodiesterase type 5 by binding to its active site, preventing the hydrolysis of cyclic nucleotides. Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular effects. These interactions contribute to the compound’s overall biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as modulating enzyme activity and gene expression, without causing significant toxicity. Higher doses of this compound can lead to toxic or adverse effects, such as liver and kidney damage, due to its interactions with critical enzymes and proteins. These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications and biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes and proteins, influencing metabolic pathways and cellular processes. The involvement of this compound in these pathways highlights its potential as a tool for studying metabolism and developing new therapeutic agents.

Biological Activity

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the pyrrolidine moiety enhances its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural modifications in pyrimidine derivatives often enhance their antibacterial effects, suggesting a strong correlation between structure and activity.

Anti-inflammatory Properties

Pyrimidine derivatives are known to possess anti-inflammatory activities. In vitro studies have indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain pyrimidine derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also exert similar effects, potentially reducing inflammation through COX inhibition.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Related pyrimidine derivatives have shown the ability to modulate pathways associated with endoplasmic reticulum stress and apoptosis in neuronal cells. These effects include reducing the expression of apoptosis markers such as cleaved caspase-3. Such mechanisms indicate potential therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity against specific biological targets. For example, substituents that enhance lipophilicity or alter steric hindrance can lead to improved receptor binding and increased biological efficacy .

Case Studies

Several studies have highlighted the biological relevance of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrrolidine-containing compounds against Mycobacterium tuberculosis, revealing promising activity that warrants further investigation into their mechanism of action and potential as therapeutic agents.
  • Anti-inflammatory Assessment : In vivo models demonstrated that specific pyrimidine derivatives significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents .
  • Neuroprotective Mechanisms : Research on related compounds showed protective effects against neuronal cell death under oxidative stress conditions, suggesting that these compounds could be developed into neuroprotective drugs.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine, exhibit significant anticancer properties. These compounds can inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in cancer progression. For instance, compounds with similar structures have shown the ability to inhibit epidermal growth factor receptor (EGFR) and ErbB-2 activities, leading to reduced tumor growth and metastasis formation .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTarget KinaseEffect on Tumor Growth
This compoundEGFR, ErbB-2Inhibition
4-Amino-6-phenyl-pyrrolo[2,3-d]pyrimidineVarious PTKsSignificant reduction

Anti-inflammatory Properties

Pyrimidines are known for their anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation . The anti-inflammatory activity of this compound can be attributed to its structural features that enhance interaction with these enzymes.

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX Inhibition IC50 (μM)Comparative Drug
This compoundTBDCelecoxib
Other Pyrimidine Derivatives0.04Indomethacin

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that allow for the simultaneous formation of multiple bonds in a single reaction step, significantly reducing time and resource consumption .

Catalytic Methods

Utilizing catalysts such as zinc oxide or iron oxides has been shown to enhance the yield of pyrimidine derivatives through improved reaction kinetics . These methods are considered environmentally friendly due to reduced waste generation.

Structure–Activity Relationships (SAR)

Understanding the SAR of pyrimidines is crucial for optimizing their pharmacological profiles. Modifications at various positions on the pyrimidine ring can lead to enhanced potency and selectivity against specific biological targets.

Functional Group Variations

Introducing electron-donating groups at certain positions on the pyrimidine ring has been linked to increased anti-inflammatory activity. For example, substituents like pyridine or chloromethyl groups at position 2 have shown promising results in enhancing COX inhibition .

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

Case Study: Anticancer Efficacy

A study involving a series of pyrimidine compounds demonstrated that specific structural modifications led to significant reductions in tumor size in preclinical models. The compounds were effective against various cancer cell lines, showcasing their versatility as anticancer agents .

Case Study: Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models confirmed the anti-inflammatory efficacy of pyrimidine derivatives, with results comparable to standard anti-inflammatory medications like indomethacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Heterocyclic Modifications

The choice of nitrogen-containing rings significantly impacts activity:

  • Pyrrolidine vs. Piperidine’s six-membered ring increases solubility and metabolic stability due to reduced steric hindrance .
  • Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., TRK kinase inhibitors from –5):
    • These compounds incorporate fused pyrazole-pyrimidine cores with difluorophenyl-pyrrolidine substituents, targeting kinase domains. The ethyl group in 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine lacks the electron-withdrawing fluorine atoms seen in these analogs, which are critical for kinase active-site interactions .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Key Biological Activity Reference
This compound Ethyl Pyrrolidin-1-yl Not explicitly reported N/A
5b (thiopyrimidinone analog) Ethyl (position 5) [2-(Pyrrolidin-1-yl)ethyl]thio Antimicrobial
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidin-1-yl Structural study
S21.1 (hydrazino analog) Hydrazino Pyrrolidin-1-yl Precursor for HIF inhibitors
TRK kinase inhibitor (–5) Difluorophenyl-pyrrolidine Pyrazolo-pyrimidine core Anticancer (TRK inhibition)

Table 2: Impact of Substituents on Pharmacological Properties

Substituent Feature Effect on Properties Example Compound
Pyrrolidine at position 6 Enhances rigidity and target binding; common in antimicrobial agents 5b
Piperidine at position 6 Increases solubility and metabolic stability 4-Methyl-6-(piperidin-1-yl)
Ethyl at position 4 Likely improves lipophilicity and membrane permeability 4-Ethyl-6-(pyrrolidin-1-yl)
Hydrazino at position 4 Introduces reactivity for covalent enzyme inhibition S21.1

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine generally follows a multi-step approach:

  • Starting material: 4,6-dichloropyrimidine or related chlorinated pyrimidine derivatives.
  • Step 1: Introduction of the ethyl group at the 4-position, often via nucleophilic substitution or Grignard reaction.
  • Step 2: Substitution of the chlorine at the 6-position with pyrrolidine through nucleophilic aromatic substitution.

This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, enabling selective substitution.

Detailed Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine

A well-documented method involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under basic or neutral conditions to selectively substitute the chlorine at the 6-position with the pyrrolidin-1-yl group.

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine in ethanol or another polar solvent.
    • Add pyrrolidine in stoichiometric or slight excess amounts.
    • Stir the mixture at elevated temperatures (e.g., 80°C) for 12 hours or until completion, monitored by TLC or HPLC.
    • The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine at the 6-position preferentially due to electronic and steric factors.
    • The product is isolated by solvent evaporation and purified by column chromatography.
  • Example from literature:
    In a related synthesis of pyrimidine derivatives, ethyl 4-aminophenyl acetate was reacted with 4,6-dichloropyrimidine in ethanol with triethylamine at 80°C for 12 hours to yield intermediates with substitution at the 6-position.

Introduction of the Ethyl Group at the 4-Position

The ethyl substituent at the 4-position can be introduced through:

  • Grignard Reaction:

    • Starting from 4-chloropyrimidine derivatives, reaction with ethylmagnesium bromide or ethylmagnesium chloride can install the ethyl group at the 4-position.
    • This method requires careful control of reaction conditions to avoid side reactions.
    • It is often followed by purification steps to isolate the desired ethyl-substituted pyrimidine.
  • Alternative Cyclization Methods:

    • Some methods synthesize the pyrimidine ring with the ethyl substituent already incorporated, such as cyclization of α-fluoropropionyl derivatives with formamide under basic conditions.
    • These methods can be more complex but provide access to ethyl-substituted pyrimidines without post-ring functionalization.

Direct Coupling Methods

  • Buchwald–Hartwig amination or other palladium-catalyzed coupling techniques may be employed to introduce the pyrrolidinyl group at the 6-position, especially when starting from 6-chloropyrimidine intermediates.
  • However, such methods involve expensive catalysts and may be less favorable for large-scale industrial synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Nucleophilic substitution 4,6-dichloropyrimidine + pyrrolidine Ethanol 80°C 12 hours Selective substitution at 6-position
Ethyl group introduction Ethylmagnesium bromide (Grignard reagent) Ether solvents 0–25°C 2–4 hours Requires inert atmosphere, moisture-free
Cyclization (alternative) α-fluoropropionyl ester + formamide + base Methanol Reflux 10–24 hours Base: sodium methoxide preferred
Purification Silica gel chromatography Hexanes/EtOAc Ambient Until pure Yields ~40–80% depending on step

Research Findings and Industrial Considerations

  • Cost and scalability:
    Methods involving direct nucleophilic substitution on 4,6-dichloropyrimidine with pyrrolidine are cost-effective and suitable for scale-up due to mild conditions and readily available reagents.

  • Industrial synthesis challenges:
    Alternative methods involving palladium catalysts or expensive reagents like formamidine acetate increase cost and operational complexity, making them less attractive for large-scale production.

  • Yield and purity:
    The nucleophilic substitution reactions typically afford moderate to good yields (60–80%) with high regioselectivity. Purification by chromatography or recrystallization yields analytically pure products suitable for further application.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Nucleophilic substitution 4,6-dichloropyrimidine Pyrrolidine Mild conditions, cost-effective Requires careful temperature control
Grignard ethylation 4-chloropyrimidine Ethylmagnesium bromide Direct ethyl introduction Sensitive to moisture, inert atmosphere needed
Cyclization with formamide α-fluoropropionyl ester Formamide, sodium methoxide One-pot ring formation with ethyl group Uses expensive reagents, longer reaction time
Palladium-catalyzed coupling 6-chloropyrimidine intermediates Pd catalyst, amines High selectivity Expensive catalyst, less industrially favorable

Q & A

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Answer : Employ directing groups (e.g., amino or halide substituents) to control electrophilic substitution sites. Use transition-metal catalysts (e.g., Pd for cross-couplings) for C-H activation. Monitor reaction progress with real-time IR or Raman spectroscopy. Computational modeling (MD simulations) predicts reactive sites under varying conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
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4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.